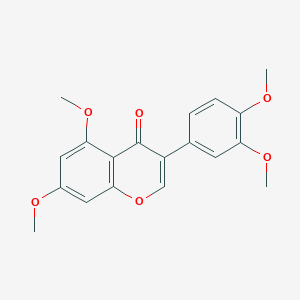
5,7,3',4'-Tetramethoxyisoflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,3’,4’-Tetramethoxyisoflavone is a polymethoxyflavone that can be isolated from certain plants, such as Murraya exotica. This compound is known for its various bioactivities, including anti-fungal, anti-malarial, anti-mycobacterial, and anti-inflammatory properties . It is an orally active compound that has shown potential in protecting cartilage by targeting β-catenin signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,7,3’,4’-Tetramethoxyisoflavone can be synthesized through several chemical routes. One common method involves the methylation of luteolin, a naturally occurring flavonoid, using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of 5,7,3’,4’-Tetramethoxyisoflavone often involves extraction from plant sources, particularly from Murraya exotica. The extraction process includes solvent extraction followed by purification steps such as column chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,7,3’,4’-Tetramethoxyisoflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5,7,3’,4’-Tetramethoxyisoflavone, which can have different bioactivities and properties .
Scientific Research Applications
5,7,3’,4’-Tetramethoxyisoflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of polymethoxyflavones and their derivatives.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism by which 5,7,3’,4’-Tetramethoxyisoflavone exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
5,7,3’,4’-Tetramethoxyisoflavone can be compared with other similar compounds, such as:
5,6,7,4’-Tetramethoxyisoflavone: This compound also has multiple methoxy groups and exhibits similar bioactivities.
The uniqueness of 5,7,3’,4’-Tetramethoxyisoflavone lies in its specific substitution pattern and its ability to target β-catenin signaling, which is not as prominent in other similar compounds .
Properties
Molecular Formula |
C19H18O6 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-12-8-16(24-4)18-17(9-12)25-10-13(19(18)20)11-5-6-14(22-2)15(7-11)23-3/h5-10H,1-4H3 |
InChI Key |
QDYAOPVBEKBXBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


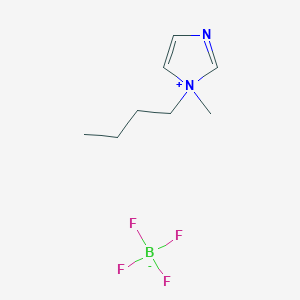
![N-(2-((2'-Benzhydryl-6'-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14784669.png)

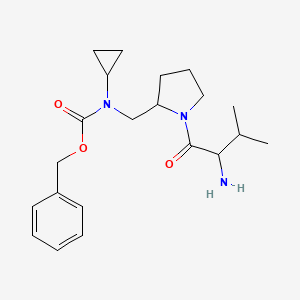
![6-Methyl-3,6-diazabicyclo[3.2.2]nonane;dihydrochloride](/img/structure/B14784695.png)
![2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14784703.png)
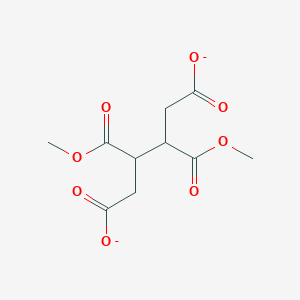
![(10S,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14784712.png)
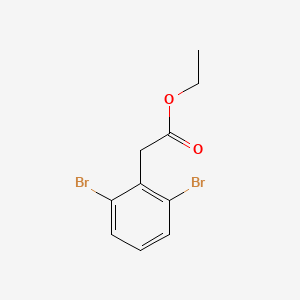
![Tert-butyl 3-[7-chloro-2-[(2-methylpyridine-4-carbonyl)amino]benzimidazol-1-yl]azepane-1-carboxylate](/img/structure/B14784720.png)
![[(4R)-3-benzoyloxy-4-chloro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14784723.png)
![Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 5,6-dihydro-2-[4-[2-[(methylsulfonyl)oxy]ethoxy]phenyl]-](/img/structure/B14784725.png)

![N-[2-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14784744.png)
